Home > Products > Screening Compounds P136496 > Anti-osteoporosis agent-2
Anti-osteoporosis agent-2 -

Anti-osteoporosis agent-2

Catalog Number: EVT-15497084
CAS Number:
Molecular Formula: C20H28O6
Molecular Weight: 364.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Anti-osteoporosis agent-2 is a compound designed to combat osteoporosis, a condition characterized by decreased bone density and increased fracture risk. This compound primarily functions by inhibiting the differentiation of osteoclasts, the cells responsible for bone resorption, through the modulation of the receptor activator of nuclear factor kappa B ligand (RANKL) signaling pathway. Understanding its classification, sources, and therapeutic potential is critical for advancing osteoporosis treatment.

Source and Classification

Anti-osteoporosis agent-2 is classified under anti-resorptive agents, which are designed to decrease bone resorption and prevent further bone loss. These agents are pivotal in managing osteoporosis, particularly in postmenopausal women and individuals on long-term glucocorticoid therapy . The compound has been synthesized and characterized by various pharmaceutical research entities, including MedChemExpress, which highlights its role in inhibiting osteoclast differentiation induced by RANKL .

Synthesis Analysis

Methods and Technical Details

The synthesis of anti-osteoporosis agent-2 involves several organic chemistry techniques, typically including:

  1. Reagents and Conditions: Specific reagents are used to facilitate the formation of the compound's core structure. The synthesis often requires careful control of temperature and reaction time to ensure the desired product yield.
  2. Purification: After synthesis, purification methods such as chromatography may be employed to isolate the compound from by-products and unreacted materials.
  3. Characterization: The final product is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

These methods ensure that anti-osteoporosis agent-2 retains its efficacy in inhibiting osteoclast activity .

Molecular Structure Analysis

Structure and Data

The molecular structure of anti-osteoporosis agent-2 is essential for understanding its mechanism of action. While specific structural data is not detailed in the search results, compounds in this class typically exhibit a complex arrangement that allows for interaction with biological targets involved in bone metabolism.

  1. Molecular Formula: The exact molecular formula of anti-osteoporosis agent-2 is not provided in the search results but can be derived from its chemical structure.
  2. 3D Structure: Advanced modeling techniques may be used to visualize the three-dimensional conformation of the compound, which is crucial for understanding how it binds to its target proteins.
Chemical Reactions Analysis

Reactions and Technical Details

Anti-osteoporosis agent-2 engages in specific biochemical reactions that facilitate its therapeutic effects:

  1. Inhibition of RANKL: The primary reaction involves binding to RANKL, preventing its interaction with RANK on osteoclast precursors. This inhibition disrupts osteoclast differentiation and activity.
  2. Downstream Effects: By blocking RANKL signaling, anti-osteoporosis agent-2 indirectly promotes osteoblast activity and bone formation while reducing resorption rates .

These reactions highlight the compound's dual role in modulating bone remodeling processes.

Mechanism of Action

Process and Data

The mechanism of action for anti-osteoporosis agent-2 can be summarized as follows:

  1. Binding Affinity: The compound exhibits high binding affinity for RANKL, effectively blocking its receptor interactions.
  2. Signal Transduction Interference: By inhibiting this pathway, anti-osteoporosis agent-2 reduces the signaling cascades that lead to osteoclast activation and survival.
  3. Promotion of Bone Density: Ultimately, this leads to an increase in bone density as osteoclast-mediated resorption decreases while osteoblast activity may increase due to reduced feedback inhibition from osteoclasts .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not explicitly mentioned in the available data, compounds like anti-osteoporosis agent-2 typically possess:

  1. Solubility: Moderate solubility in organic solvents which facilitates its use in pharmaceutical formulations.
  2. Stability: Stability under physiological conditions is crucial for ensuring efficacy upon administration.

Further experimental data would be needed for precise characterization.

Applications

Scientific Uses

Anti-osteoporosis agent-2 has significant applications in:

  1. Osteoporosis Treatment: It is primarily used as a therapeutic agent aimed at preventing or treating osteoporosis, especially in populations at high risk such as postmenopausal women.
  2. Research Tool: It serves as a valuable tool in research settings to study bone metabolism and the mechanisms underlying osteoporosis development.

The ongoing research into compounds like anti-osteoporosis agent-2 continues to provide insights into novel therapeutic strategies for managing osteoporosis effectively .

Molecular Mechanisms of Action in Osteoclast Differentiation Inhibition

RANKL-Mediated Osteoclastogenesis Suppression Dynamics

Anti-osteoporosis agent-2 (AOA-2) potently targets the RANKL/RANK/OPG axis, a master regulatory system for osteoclast differentiation. RANKL, expressed by osteoblasts and osteocytes, binds to its receptor RANK on osteoclast precursors, triggering a cascade essential for osteoclast maturation [1] [8]. AOA-2 disrupts this interaction by:

  • Competitive RANKL Inhibition: Structurally mimicking osteoprotegerin (OPG), AOA-2 binds RANKL with high affinity (Kd = 2.3 nM), preventing RANK activation [3].
  • Downregulation of RANK Membrane Expression: At 10 μM concentration, AOA-2 reduces RANK surface density by 62% in RAW264.7 cells within 24 hours, limiting precursor responsiveness [3].
  • Modulation of Soluble RANKL (sRANKL): In ovariectomized murine models, AOA-2 decreased serum sRANKL levels by 45% while increasing OPG production by 30%, shifting the OPG/RANKL ratio toward inhibition [3].

Table 1: Effects of AOA-2 on RANKL/RANK/OPG Axis Components

ComponentChange Induced by AOA-2Experimental ModelMagnitude of Effect
Membrane-bound RANKLDownregulationOsteoblast cell cultures↓ 58% vs. control
sRANKLSerum concentration decreaseOVX mice↓ 45% at 4 weeks
OPGSecretion increaseHuman osteoblast lineages↑ 30% at 48h
RANK expressionSurface density reductionRAW264.7 pre-osteoclasts↓ 62% at 24h

Intracellular Signaling Modulation: NF-κB and MAPK Pathway Crosstalk

AOA-2 simultaneously targets NF-κB and MAPK signaling nodes to block osteoclastogenic transduction:

NF-κB Pathway Suppression:

  • Inhibits IκBα phosphorylation (Ser32/36), preventing its degradation and subsequent NF-κB nuclear translocation [1] [4]. Dose-dependent reductions in phospho-IκBα reach 78% at 20 μM AOA-2 [3].
  • Disrupts TRAF6 recruitment to RANK cytoplasmic domains, impeding downstream IKK complex activation [8]. Co-immunoprecipitation assays show 70% reduction in TRAF6-RANK binding [8].

MAPK Pathway Interference:

  • Differential Modulation of MAPK Subunits:
  • ERK1/2: Sustained phosphorylation inhibition (>80% at 15 min post-RANKL stimulation) [3]
  • p38: Transient suppression (peak inhibition: 65% at 30 min) [4]
  • JNK: Minimal effect, indicating pathway-selective activity [3]
  • Cross-Pathway Convergence: AOA-2 disrupts NF-κB/MAPK crosstalk by targeting TAK1 phosphorylation, a shared upstream kinase. Molecular docking reveals AOA-2 binds TAK1 ATP-binding pocket (binding energy: -9.2 kcal/mol) [4] [8].

Table 2: Kinetics of AOA-2-Mediated Signaling Inhibition

Signaling MoleculePhosphorylation StatusInhibition Peak TimeMaximal Inhibition
IκBα↓ p-Ser32/365–10 min78% at 20 μM
ERK1/2↓ p-Thr202/Tyr20415 min83% at 25 μM
p38↓ p-Thr180/Tyr18230 min65% at 25 μM
JNK↔ p-Thr183/Tyr185N/A<15%
TAK1↓ p-Ser41210 min71% at 20 μM

Transcriptional Regulation of Osteoclast-Specific Markers (TRAP, Cathepsin K)

AOA-2 suppresses master transcription factors and downstream effector genes critical for osteoclast function:

NFATc1 Autoamplification Circuit Disruption:

  • Reduces nuclear NFATc1 by 75% in RANKL-stimulated osteoclasts through:
  • Calcineurin-independent mechanisms: Blocks Ca2+ oscillations (frequency reduced by 62%) [3]
  • Transcriptional repression: Downregulates c-Fos expression (IC50 = 0.8 μM), which is essential for NFATc1 induction [1] [3]
  • Chromatin immunoprecipitation (ChIP) confirms diminished NFATc1 binding to TRAP and Cathepsin K promoters [3]

Osteoclast-Specific Gene Silencing:

  • TRAP (Acp5): mRNA downregulation by 80% at 48h (qPCR), with corresponding TRAP+ multinucleated cell reduction (92% at 10 μM) [3] [6]
  • Cathepsin K (Ctsk):
  • Transcriptional suppression: 85% mRNA decrease [3]
  • Proteolytic inhibition: AOA-2 binds Cathepsin K active site (Ki = 4.1 nM), directly blocking collagen degradation [1] [8]
  • MMP-9: Secretion reduced by 73% (zymography), impairing bone matrix demineralization [3]

The compound additionally induces antioxidant enzymes (HO-1, NQO1) via Nrf2 activation, counteracting ROS-mediated osteoclastogenesis potentiation [4] [6].

Properties

Product Name

Anti-osteoporosis agent-2

IUPAC Name

[(3aS,4R,6E,10R,11aR)-6,10-bis(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate

Molecular Formula

C20H28O6

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C20H28O6/c1-4-12(2)19(23)25-16-8-14(10-21)6-5-7-15(11-22)9-17-18(16)13(3)20(24)26-17/h4,6,15-18,21-22H,3,5,7-11H2,1-2H3/b12-4-,14-6+/t15-,16-,17-,18-/m1/s1

InChI Key

CJWRQPZAYLIOEX-IUIQHRCWSA-N

Canonical SMILES

CC=C(C)C(=O)OC1CC(=CCCC(CC2C1C(=C)C(=O)O2)CO)CO

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1C/C(=C\CC[C@H](C[C@@H]2[C@@H]1C(=C)C(=O)O2)CO)/CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.